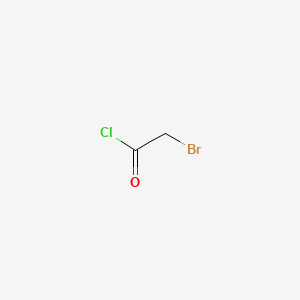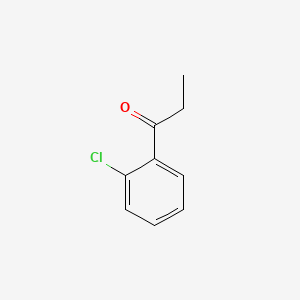
1-(2-Chlorophenyl)propan-1-one
Übersicht
Beschreibung
1-(2-Chlorophenyl)propan-1-one is a chemical compound with the molecular formula C9H9ClO . It has a molecular weight of 168.62 g/mol . The IUPAC name for this compound is 1-(2-chlorophenyl)propan-1-one .
Molecular Structure Analysis
The molecular structure of 1-(2-Chlorophenyl)propan-1-one consists of a propanone group attached to a 2-chlorophenyl group . The InChI code for this compound is 1S/C9H9ClO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 .Physical And Chemical Properties Analysis
1-(2-Chlorophenyl)propan-1-one has a molecular weight of 168.62 g/mol . It has a computed XLogP3 value of 2.6, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and two rotatable bonds . The compound has a topological polar surface area of 17.1 Ų .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediate
1-(2-Chlorophenyl)propan-1-one: serves as a valuable intermediate in organic synthesis. It can be used to synthesize various chemical compounds due to its reactive ketone group and the presence of a chlorophenyl moiety. This compound can undergo reactions such as Grignard reactions, reductive aminations, and nucleophilic additions, making it versatile for constructing complex molecules in pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, 1-(2-Chlorophenyl)propan-1-one is explored for its potential to create pharmacologically active molecules. Its structure is amenable to modifications that can lead to the development of new therapeutic agents, particularly in the realm of central nervous system disorders and pain management .
Material Science
The chlorophenyl group in 1-(2-Chlorophenyl)propan-1-one can interact with various materials, influencing their properties. Researchers study this compound for its ability to modify surface characteristics, such as hydrophobicity or reactivity, which is crucial in the development of advanced materials and coatings .
Forensic Science
Synthetic cathinones, structurally related to 1-(2-Chlorophenyl)propan-1-one , are often subjects of forensic investigations. The compound’s derivatives can be psychoactive substances, and their identification and characterization are essential for legal and toxicological purposes .
Analytical Chemistry
In analytical chemistry, 1-(2-Chlorophenyl)propan-1-one can be used as a standard or reference compound. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods, such as chromatography and mass spectrometry .
Chemical Education
Due to its straightforward structure and reactivity, 1-(2-Chlorophenyl)propan-1-one is an excellent teaching tool in chemical education. It can be used to demonstrate various organic reactions and synthetic strategies in laboratory courses .
Environmental Studies
Researchers may investigate the environmental fate of 1-(2-Chlorophenyl)propan-1-one and its derivatives. Understanding its degradation pathways and persistence in the environment is vital for assessing its impact and for the development of remediation strategies .
Catalysis
1-(2-Chlorophenyl)propan-1-one: can act as a ligand in catalysis. Its ability to coordinate to metal centers allows for the creation of catalyst systems that can be employed in various chemical transformations, enhancing reaction efficiency and selectivity .
Wirkmechanismus
- The resulting changes include enhanced signaling at postsynaptic receptors, affecting mood, cognition, and behavior .
Mode of Action
Pharmacokinetics
Action Environment
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSCBJDORATYKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212607 | |
| Record name | 1-Propanone, 1-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)propan-1-one | |
CAS RN |
6323-18-8 | |
| Record name | o-Chloropropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006323188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6323-18-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32597 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanone, 1-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-CHLOROPROPIOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W587F2R7NI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






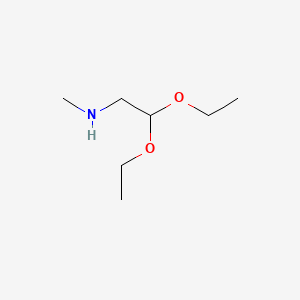
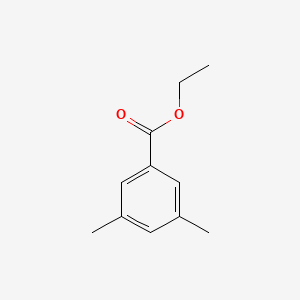
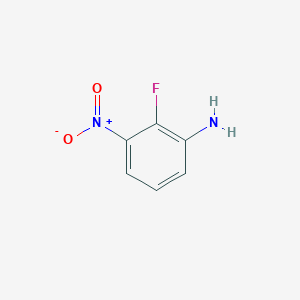
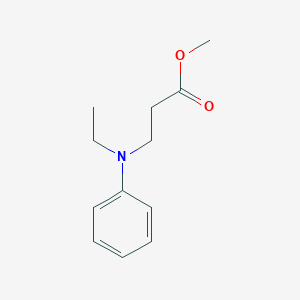
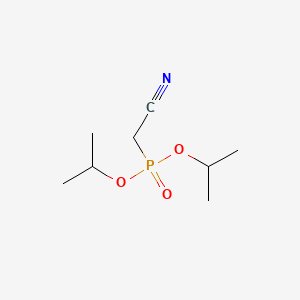
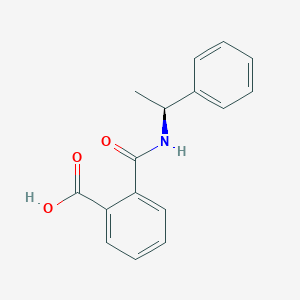
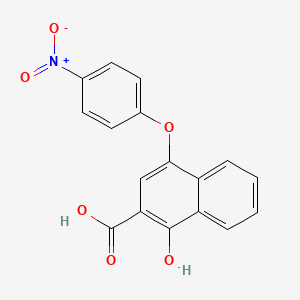

![3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, iodide](/img/structure/B1329610.png)
![cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione](/img/structure/B1329611.png)
